N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Beschreibung
N-((4-(3-Chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a structurally complex compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a thioether linkage to a 2-oxoethyl-thiazol-2-ylamino moiety, and a phenoxyacetamide side chain.
Eigenschaften
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3S2/c23-15-5-4-6-16(11-15)29-18(12-25-19(30)13-32-17-7-2-1-3-8-17)27-28-22(29)34-14-20(31)26-21-24-9-10-33-21/h1-11H,12-14H2,(H,25,30)(H,24,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJNWVQBTZQBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that incorporates various pharmacologically relevant moieties. This article explores its biological activities, including its potential as an antifungal and anticancer agent, based on recent research findings.
Molecular Structure and Properties
The compound features a 1,2,4-triazole ring, which is known for its diverse biological activities. The presence of a thiazole moiety enhances its pharmacological profile by contributing to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S2 |
| Molecular Weight | 486.01 g/mol |
| Key Functional Groups | Triazole, Thiazole, Phenoxyacetamide |
Antifungal Activity
Research indicates that this compound exhibits moderate antifungal activity against several strains, including Candida albicans and Aspergillus fumigatus. A study highlighted that thiazole derivatives often possess antifungal properties due to their ability to disrupt fungal cell membranes or inhibit essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring is crucial for cytotoxic activity. In vitro studies have shown that compounds containing thiazole and triazole rings can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar thiazole-containing compounds against various cancer cell lines. The results indicated significant activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Another study reported that compounds with similar structures demonstrated selective toxicity towards specific cancer types, including breast and lung cancers, suggesting a targeted therapeutic approach .
- Mechanism of Action :
Summary of Biological Activities
The biological activities of N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide can be summarized as follows:
| Biological Activity | Observations |
|---|---|
| Antifungal | Moderate activity against C. albicans and A. fumigatus |
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Mechanism | Induction of apoptosis via mitochondrial disruption |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds similar to N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including bacteria and fungi. For instance, the triazole moiety is known for its antifungal activity, which can be beneficial in treating infections caused by resistant strains.
Anticancer Properties
The compound's structure suggests potential anticancer properties due to the presence of thiazole and triazole rings, which have been documented in literature to exhibit cytotoxic effects on cancer cells. Studies have shown that compounds containing these moieties can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Enzyme Inhibition
N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide may also act as an enzyme inhibitor. The thiazole and triazole groups are known to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like diabetes and obesity.
Pesticide Development
The compound has potential applications as a pesticide due to its structural characteristics that suggest activity against pests. Research into botanical pesticides highlights the need for eco-friendly alternatives to conventional pesticides. Compounds similar to N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide could serve as effective agents against agricultural pests while minimizing environmental impact.
Plant Growth Regulation
There is emerging evidence that certain phenoxyacetamides can act as plant growth regulators. This compound might influence plant growth processes such as cell division and elongation, enhancing crop yields and resilience against environmental stressors.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of triazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the thiazole group could enhance efficacy against resistant strains.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted a series of phenoxyacetamides with triazole and thiazole functionalities showing promising anticancer activity in vitro. The study concluded that these compounds could be further developed into therapeutic agents for cancer treatment.
Case Study 3: Agricultural Application
Field trials assessing the efficacy of novel thiazole-based pesticides showed a marked reduction in pest populations while maintaining crop health. These findings support the use of such compounds as viable alternatives to traditional chemical pesticides.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 3-chlorophenyl group in the target compound mirrors the 4-chlorophenyl substituent in compound 13 (), which may enhance lipophilicity and receptor binding .
- Thiazole-containing analogs (e.g., compound 9) exhibit higher yields (90%) and melting points (>180°C), suggesting that electron-withdrawing substituents (e.g., nitro, chloro) improve stability .
Benzothiazole Carboxamide Derivatives
highlights benzothiazole-3-carboxamide derivatives with substituted thiazolidinone rings:
Key Observations :
- The 3-chlorophenyl substituent in compound 4m () and the target compound may confer similar steric and electronic effects, though the phenoxyacetamide group in the latter could enhance solubility compared to benzothiazole carboxamides .
Anticancer Thiazole and Thiadiazole Derivatives
reports thiazole derivatives with notable anticancer activity:
Key Observations :
- The thiazole and triazole moieties in the target compound align with the bioactive cores of compounds 7b and 11, which exhibit low IC50 values against HepG-2 cells .
Q & A
Basic: What are the optimal synthetic routes for preparing N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide?
Methodological Answer:
The synthesis involves multi-step reactions:
- Triazole ring formation : Cyclization of hydrazine derivatives (e.g., thiocarbazides) with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,2,4-triazole core .
- Thioether linkage : Reaction of the triazole intermediate with 2-oxo-2-(thiazol-2-ylamino)ethylthiol via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Acetamide coupling : Final condensation with 2-phenoxyacetic acid using coupling agents (e.g., EDC/HOBt) .
Critical parameters : Reaction temperature (20–80°C), solvent polarity, and purification via column chromatography or recrystallization (ethanol/water) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Resolves stereochemistry of the triazole-thioether linkage and confirms hydrogen bonding with biological targets .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Basic: What in vitro assays are used to evaluate its biological activity, and how are controls designed?
Methodological Answer:
- Kinase inhibition assays : Measure IC50 against EGFR or VEGFR2 using ADP-Glo™ kits, with staurosporine as a positive control .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli, with ciprofloxacin as a reference .
- Cytotoxicity : MTT assays on HEK-293 and cancer cell lines (e.g., MCF-7), normalized to untreated cells and doxorubicin controls .
Key controls : Solvent-only (DMSO), known inhibitors, and cell viability baselines .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structural variability : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-hydroxyphenyl) on activity using SAR tables .
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity) .
- Statistical rigor : Apply ANOVA to assess inter-lab variability and use larger sample sizes (n ≥ 6) .
Advanced: What computational strategies predict target interactions and optimize binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket, prioritizing residues Lys745 and Thr790 .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) in GROMACS, focusing on RMSD and hydrogen bond occupancy .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to prioritize analogs with improved permeability .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the triazole with pyrazole or oxadiazole to assess ring flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance electrophilic reactivity .
- Bioisosteric replacement : Substitute thiazole with benzothiazole to improve metabolic stability .
Synthetic steps : Use Suzuki coupling for aryl substitutions and click chemistry for triazole derivatization .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for coupling efficiency in thioether formation .
- Solvent optimization : Compare DMF (high polarity, 80°C) vs. THF (lower boiling point, 50°C) for cyclization steps .
- Workflow integration : Use inline FTIR to monitor reaction progress and automate quenching to minimize side products .
Advanced: What strategies address stability issues in biological assays or formulation?
Methodological Answer:
- Degradation studies : Perform forced degradation (pH 1–13, 40–60°C) and analyze products via HPLC-MS to identify hydrolytic cleavage sites (e.g., acetamide bond) .
- Lyophilization : Stabilize the compound in PBS buffer by freeze-drying with trehalose (5% w/v) as a cryoprotectant .
- Protective functionalization : Introduce methyl groups ortho to the phenoxy moiety to sterically hinder oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
